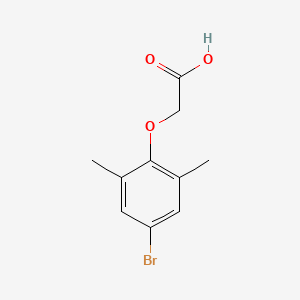

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

Overview

Description

“2-(4-Bromo-2,6-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is a solid substance and is used for proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) and the InChI key is ADOYAWLBKFVKKZ-UHFFFAOYSA-N . The SMILES representation is CC1=CC(=CC(=C1OCC(=O)O)C)Br .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored sealed in a dry environment at room temperature .Scientific Research Applications

Metabolic Studies

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid has been studied in the context of metabolism, particularly in relation to psychoactive substances. For example, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying 4-bromo-2,5-dimethoxyphenylacetic acid as a metabolite, which suggests a metabolic pathway involving deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002). Similarly, Carmo et al. (2005) studied 2C-B metabolism in various species, including humans, finding similar metabolic pathways and identifying significant interspecies differences in metabolite formation (Carmo et al., 2005).

Chemical Synthesis and Modifications

The compound has also been studied in the context of chemical synthesis and modifications. Wakabayashi et al. (1985) discussed the bromine transfer in certain derivatives, providing insights into the reaction pathways and stability of brominated compounds (Wakabayashi et al., 1985). Mare and Hannan (1970) explored bromination reactions of related compounds, shedding light on substitution patterns and by-product formation (Mare & Hannan, 1970).

Biological Activity

In the field of biology, this compound and its derivatives have been investigated for their biological activities. Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide derivatives for antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014). Additionally, Rasool et al. (2016) synthesized a series of compounds with multiple functional groups, including 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, to study their antibiotic and lipoxygenase inhibitory activities (Rasool et al., 2016).

Structural and Physical Properties

The structural and physical properties of related compounds have been a focus as well. Suzuki et al. (1990) studied the solution-phase behavior and solid-state structures of chloro- and (2,6-dimethylphenoxy)triorganostannanes, providing valuable information on the hypervalent nature of anionic Sn(IV) species (Suzuki et al., 1990).

Safety and Hazards

Properties

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOYAWLBKFVKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)

![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)

![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)